(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate
Overview
Description
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is a chiral compound widely used in organic synthesis. It is known for its role as a protecting group for diols and as a precursor in various chemical reactions. The compound’s structure includes a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a p-toluenesulfonate group, which is a common leaving group in organic chemistry.
Mechanism of Action
Target of Action
The compound, also known as (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate, is a derivative of S-adenosylmethionine (SAM) which is a common cosubstrate involved in methyl group transfers . The primary targets of this compound are likely to be similar to those of SAM, which are various substrates such as nucleic acids, proteins, lipids, and secondary metabolites .
Mode of Action
Considering its structural similarity to sam, it can be hypothesized that it might also participate in methyl group transfers, transsulfuration, and aminopropylation . These processes involve the transfer of methyl groups from the compound to an acceptor molecule, influencing cellular processes such as gene expression and redox balancing .
Biochemical Pathways
The compound is likely to be involved in biochemical pathways similar to those of SAM. SAM is known to participate in a diverse set of chemical reactions including methylation, transsulfuration, and aminopropylation . These reactions are part of various biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism .
Pharmacokinetics
A study on a similar compound, sam, suggests that the phytate anion protects sam from degradation, probably because of steric hindrance exerted by the counterion . This could imply that the compound might have similar ADME properties and bioavailability.
Result of Action
Given its structural similarity to sam, it can be hypothesized that its action might result in profound impacts on cellular biology, physiology, and ultimately diseases .
Action Environment
It is known that the stability of similar compounds, such as sam, can be improved by making more stable salts of sam . This suggests that the compound’s action might also be influenced by environmental factors such as pH, temperature, and the presence of other ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate typically involves the reaction of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The dioxolane ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted dioxolane derivatives.
Oxidation: Oxidized dioxolane compounds.
Reduction: Reduced dioxolane derivatives.
Hydrolysis: (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol and p-toluenesulfonic acid.
Scientific Research Applications
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for diols in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, polymers, and materials science.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
1,3-Dioxolanes: Compounds with a similar structure but different substituents.
Uniqueness
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is unique due to its chiral nature and the presence of the p-toluenesulfonate group, which provides enhanced reactivity in nucleophilic substitution reactions. Its specific stereochemistry makes it valuable in the synthesis of enantiomerically pure compounds .
Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDUHUULIWXFT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369097 | |
Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23735-43-5 | |
Record name | [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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